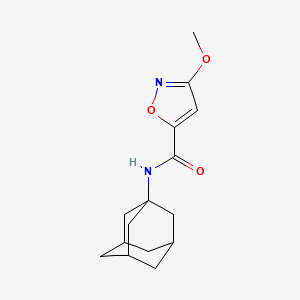
2,4-Difluoro-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-methylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C5H4F2N2. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position on the pyrimidine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing crucial roles in numerous biochemical processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets, leading to changes in cellular processes . The presence of fluorine atoms in the molecule could influence its reactivity and interaction with targets .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical pathways, including nucleotide synthesis and metabolism . The introduction of fluorine atoms could potentially alter these pathways .
Pharmacokinetics
The presence of fluorine atoms could influence these properties, potentially enhancing the compound’s stability and bioavailability .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it could potentially influence cellular processes such as dna synthesis and cell division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Biochemische Analyse
Biochemical Properties
The role of 2,4-Difluoro-5-methylpyrimidine in biochemical reactions is not well-documented in the literature. Pyrimidine derivatives are known to participate in a variety of biochemical reactions, often acting as key components in biological molecules like nucleotides. The interactions of this compound with enzymes, proteins, and other biomolecules would depend on its specific chemical structure and properties .
Cellular Effects
Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on other pyrimidine derivatives suggest that dosage can significantly impact their effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives are often involved in nucleotide metabolism, interacting with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its chemical properties, as well as the presence of specific transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound would be determined by its chemical properties and any targeting signals or post-translational modifications it may possess . This information is not currently available in the literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-methylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-5-methylpyrimidine with fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent product yield. The choice of fluorinating agents and reaction conditions is optimized to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water are typical conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: This compound is used in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
2,4-Difluoropyrimidine: Similar structure but lacks the methyl group at the 5 position.
2,4-Dichloro-5-methylpyrimidine: Precursor in the synthesis of 2,4-Difluoro-5-methylpyrimidine.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for synthesizing a wide range of bioactive molecules and materials .
Eigenschaften
IUPAC Name |
2,4-difluoro-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAMELKDNLLWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazinane-1,1-dione](/img/structure/B2470617.png)
![N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2470619.png)

![2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2470626.png)


![4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2470632.png)
![N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2470633.png)
![[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B2470635.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2470637.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)
![8-(2,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2470639.png)
